REACTION_CXSMILES
|
[N:1]1[N:2]2[CH2:8][CH2:7][CH2:6][C:3]2=[CH:4][CH:5]=1.C([O-])(=O)C.[Na+].[Br:14]Br.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[Br:14][C:4]1[CH:5]=[N:1][N:2]2[CH2:8][CH2:7][CH2:6][C:3]=12 |f:1.2,4.5|
|
Name
|
|
Quantity
|
47.2 g
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1)CCC2
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2N(N=C1)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |